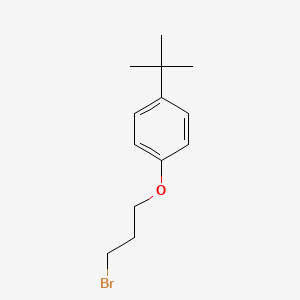

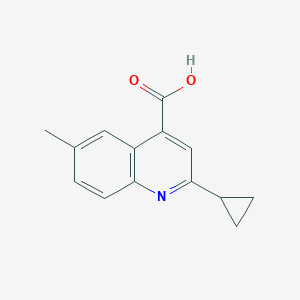

1-(3-Bromopropoxy)-4-tert-butylbenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the provided studies. For instance, the bromination of 1,3,5-tri-tert-butylbenzene is discussed, where high bromine concentrations lead to a clustered polybromide transition state . Similarly, the synthesis of 1,4-di-tert-butyl-2-bromobenzene and related dibromobenzenes is achieved through the reaction of 1,4-di-tert-butylbenzene with bromine and iron as a catalyst . These studies suggest that the synthesis of "1-(3-Bromopropoxy)-4-tert-butylbenzene" would likely involve a bromination step, potentially under conditions that favor selective bromination at the desired position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be influenced by the presence of tert-butyl groups, as seen in the study of polyimides derived from unsymmetric di-tert-butylbenzene, which exhibit low dielectric constants and high organosolubility due to increased interchain distances . The structure of "1-(3-Bromopropoxy)-4-tert-butylbenzene" would similarly be expected to display characteristics influenced by the tert-butyl group, such as steric hindrance affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is highlighted in several studies. For example, the dimagnesiated derivative of di-tert-butylbenzene undergoes reactions such as hydrolysis and halogenation . The electrophosphorescent intermediate synthesized in another study involves a brominated aromatic compound reacting with amino acids and hydrazine . These reactions indicate that "1-(3-Bromopropoxy)-4-tert-butylbenzene" could participate in various chemical transformations, potentially including reactions with nucleophiles due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are diverse. The introduction of tert-butyl groups can lead to low moisture absorption and high glass transition temperatures, as seen in the novel polyimides . The presence of bromine can also affect the solubility and reactivity of the compounds. For "1-(3-Bromopropoxy)-4-tert-butylbenzene," one would expect similar properties, such as solubility in organic solvents and a relatively high glass transition temperature, depending on the polymerization or interaction with other chemical entities.

Wissenschaftliche Forschungsanwendungen

Application 1: Solubility Study

- Summary of Application: The solubility of 1-(3-Bromopropoxy)-4-chlorobenzene, a similar compound to 1-(3-Bromopropoxy)-4-tert-butylbenzene, was studied in aqueous ethanol mixtures within the temperature range of (273.15–303.15) K .

- Methods of Application: A laser monitoring system was used to measure the solubilities of 1-(3-bromopropoxy)-4-chlorobenzene in the aqueous ethanol mixtures . The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models .

- Results or Outcomes: The solubilities of 1-(3-bromopropoxy)-4-chlorobenzene in the aqueous ethanol mixtures increase with increasing temperature . The calculated solubilities showed good agreement with the experimental data .

Application 2: Synthesis of Chalcone Derivatives

- Summary of Application: A series of chalcone derivatives were synthesized, including (E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one .

- Methods of Application: The chalcone derivatives were synthesized and characterized by 1H NMR, HRMS . The crystalline structures of some compounds were further characterized by X-ray crystal diffraction .

- Results or Outcomes: Two of the synthesized compounds showed inhibitory activity on α-glucosidase, while two other compounds increased the activity of α-glucosidase .

Application 3: Intermediate for Omoconazole Nitrate

- Summary of Application: 1-(3-Bromopropoxy)-4-chlorobenzene, a compound similar to 1-(3-Bromopropoxy)-4-tert-butylbenzene, is used as an intermediate in the manufacture of omoconazole nitrate .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 4: Unknown Applications

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .

- Results or Outcomes: The specific results or outcomes were not detailed in the sources .

Application 5: Intermediate for Various Compounds

- Summary of Application: 1-(3-Bromopropoxy)-2,4,5-trimethylbenzene, a compound similar to 1-(3-Bromopropoxy)-4-tert-butylbenzene, is listed in chemical catalogs . This suggests that it may be used as an intermediate in the synthesis of various organic compounds .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 6: Intermediate for Omoconazole Nitrate

- Summary of Application: 1-(3-Bromopropoxy)-4-chlorobenzene is an important intermediate for the manufacture of omoconazole nitrate , a broad-spectrum antifungal agent with strong antifungal activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(3-bromopropoxy)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-8H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMBGLLJDBJDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364628 | |

| Record name | 1-(3-Bromopropoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropoxy)-4-tert-butylbenzene | |

CAS RN |

3245-63-4 | |

| Record name | 1-(3-Bromopropoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)

![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)